molecular formula C17H11F2N3O4 B2438521 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide CAS No. 887873-17-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2438521
CAS RN: 887873-17-8
M. Wt: 359.289
InChI Key: SDXUDYABVPZRTL-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C17H11F2N3O4 and its molecular weight is 359.289. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide”:

Antibacterial Agents

This compound has shown potential as an antibacterial agent. Studies have demonstrated its ability to inhibit bacterial biofilm formation, which is crucial for preventing bacterial infections. It has been particularly effective against strains like Escherichia coli and Bacillus subtilis . The compound’s structure allows it to interfere with bacterial cell wall synthesis, making it a promising candidate for developing new antibacterial drugs.

Antifungal Applications

The compound also exhibits antifungal properties. Its unique chemical structure enables it to disrupt fungal cell membranes, leading to cell death. This makes it a valuable asset in the fight against fungal infections, which are becoming increasingly resistant to existing treatments .

Anti-inflammatory Agents

Research has indicated that this compound can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This property is beneficial in preventing diseases related to oxidative stress, such as cardiovascular diseases and certain types of cancer .

Nonlinear Optical (NLO) Materials

In the field of optoelectronics, this compound has been studied for its nonlinear optical properties. It has shown potential in applications such as frequency generation, optical limiting, and optical switching. Its ability to exhibit significant two-photon absorption and nonlinear refraction makes it a promising material for advanced optical devices .

Enzyme Inhibition

The compound has been found to inhibit certain enzymes, such as cholinesterases and lipoxygenases. This inhibition is crucial for developing treatments for diseases like Alzheimer’s and asthma, where these enzymes play a significant role .

Anti-cancer Agents

Preliminary studies suggest that this compound may have anti-cancer properties. It can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This makes it a potential candidate for developing new cancer therapies .

Neuroprotective Agents

The compound has shown promise as a neuroprotective agent. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurological function and inflammatory responses, respectively.

Mode of Action

Based on its structural similarity to other sulfonamides, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, thereby inhibiting the enzymatic activity .

Biochemical Pathways

cholinergic signaling pathway , which is involved in many physiological processes including muscle contraction, pain perception, and memory. Inhibition of lipoxygenase enzymes can affect the arachidonic acid metabolism pathway , potentially reducing the production of pro-inflammatory leukotrienes .

Pharmacokinetics

Similar sulfonamide-based drugs are known to be well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

Inhibition of lipoxygenase enzymes can reduce inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the environment, as the ionization state of the compound can influence its interaction with its targets .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O4/c18-10-2-1-3-11(19)14(10)15(23)20-17-22-21-16(26-17)9-4-5-12-13(8-9)25-7-6-24-12/h1-5,8H,6-7H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUDYABVPZRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

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